7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
“7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a synthetic organic compound that belongs to the benzoxazepine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, features a unique combination of bromine, chlorine, and fluorine substituents, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Introduction of Halogen Substituents: The bromine, chlorine, and fluorine atoms can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor, respectively.
Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
“7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-fluoro-4-(2-chloro-5-bromophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Uniqueness
The unique combination of bromine, chlorine, and fluorine in “7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved properties for various applications.
Properties
IUPAC Name |
7-bromo-4-(2-chloro-5-fluorophenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFNO2/c16-10-1-4-14-9(5-10)7-19(15(20)8-21-14)13-6-11(18)2-3-12(13)17/h1-6H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWCQJYIRCAVIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=C(C=CC(=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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